溴化钇

描述

Synthesis Analysis

The synthesis of yttrium compounds can be complex. For instance, yttrium-doped BiOBr was synthesized via a solvothermal method using ionic liquids (He et al., 2015). Other yttrium compounds were produced using solid-state reactions at high temperatures with various precursors (Locke et al., 2021). These methods might be adaptable for synthesizing yttrium bromide.

Molecular Structure Analysis

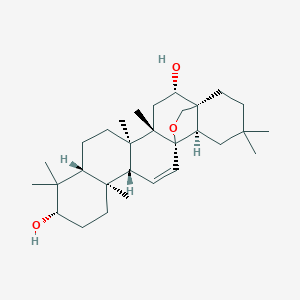

The molecular structure of yttrium compounds often involves complex coordination environments. For instance, yttrium complexes can have unique bonding arrangements with ligands, influencing their physical and chemical properties (Evans et al., 1988). Yttrium bromide, being a simple halide, likely has a simpler structure compared to these complex compounds.

Chemical Reactions and Properties

Yttrium compounds participate in various chemical reactions. For example, yttrium anilido hydride shows high reactivity towards unsaturated substrates, yielding structurally intriguing products (Lu et al., 2011). Such reactivity can be expected in yttrium bromide, albeit in different contexts due to its distinct chemical nature.

Physical Properties Analysis

The physical properties of yttrium compounds vary. Yttrium iron garnet, for instance, shows particle sizes ranging from 20 to 500 nm, influencing its applications (Vaqueiro et al., 1996). Yttrium bromide's physical properties would similarly depend on its synthesis method and conditions.

Chemical Properties Analysis

The chemical properties of yttrium compounds are influenced by their composition and structure. Yttrium complexes, for example, have shown catalytic activity in polymerization reactions, indicating potential for catalysis (Mahrova et al., 2009). Yttrium bromide might exhibit distinct chemical properties based on its halide nature.

科学研究应用

-

Medical Imaging and Therapy

- Field : Medicine .

- Application : Yttrium-based materials are used in medical lasers and biomedical implants . This is extended through the array of available yttrium isotopes to enable roles for 90Y complexes as radiopharmaceuticals and 86Y tracers for positron emission tomography (PET) imaging .

- Methods : The naturally abundant isotope 89Y is proving to be suitable for nuclear magnetic resonance investigations, where initial reports in the emerging field of hyperpolarised magnetic resonance imaging (MRI) are promising .

- Results : Rapid technological advances have given additional momentum to its use in various medicinal diagnostic and therapeutic methods .

-

Catalysis

-

Material Enhancer

- Field : Metallurgy .

- Application : Yttrium is used to strengthen steel, making it tougher and more resistant to corrosion .

- Methods : Yttrium is added during the steel manufacturing process to enhance its properties .

- Results : The addition of yttrium results in steel that is stronger, tougher, and more resistant to corrosion .

-

Lighting

- Field : Electronics .

- Application : Yttrium is used in energy-efficient LED bulbs and fluorescent lamps .

- Methods : Yttrium compounds are used in the phosphor that coats the inside of the fluorescent lamp, which emits light when excited by the UV radiation produced by the mercury vapor .

- Results : The use of yttrium in lighting results in more energy-efficient and longer-lasting light bulbs .

-

Water Treatment

-

Chemical Analysis

- Field : Analytical Chemistry .

- Application : Yttrium bromide can be used in certain chemical analysis processes .

- Methods : The specific methods of application would depend on the specific chemical analysis being conducted .

- Results : The use of yttrium bromide can enhance the accuracy of certain chemical analyses .

-

Crystal Growth

- Field : Materials Science .

- Application : Yttrium bromide can be used in certain crystal growth applications .

- Methods : The specific methods of application would depend on the specific type of crystal being grown .

- Results : The use of yttrium bromide can enhance the quality and properties of certain types of crystals .

-

Chemical Synthesis

- Field : Chemistry .

- Application : Yttrium bromide can be used in the synthesis of other yttrium compounds .

- Methods : Yttrium bromide can react with other elements or compounds to form different yttrium compounds . For example, it can react with yttrium carbide (YC2) and elemental bromine .

- Results : The specific results would depend on the specific synthesis process being used .

-

Production of Osmium Compounds

安全和危害

Yttrium Bromide can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Yttrium is a chemically versatile rare earth element that finds use in a range of applications including lasers and superconductors. In medicine, yttrium-based materials are used in medical lasers and biomedical implants . The naturally abundant isotope 89Y is proving to be suitable for nuclear magnetic resonance investigations, where initial reports in the emerging field of hyperpolarised magnetic resonance imaging (MRI) are promising .

属性

IUPAC Name |

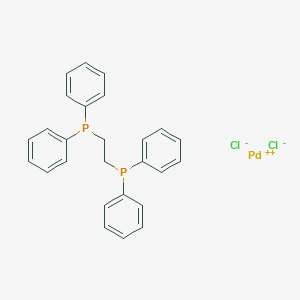

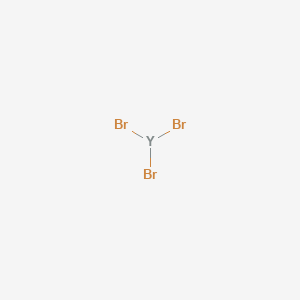

tribromoyttrium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Y/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDCGXUNLWDJNL-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Y](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

YBr3, Br3Y | |

| Record name | yttrium bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Yttrium_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065494 | |

| Record name | Yttrium bromide (YBr3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nonahydrate: Colorless hygroscopic solid; [Hawley] Crystalline solid; [MSDSonline] | |

| Record name | Yttrium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Yttrium bromide | |

CAS RN |

13469-98-2 | |

| Record name | Yttrium bromide (YBr3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13469-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yttrium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013469982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium bromide (YBr3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)